molecular formula C11H17N B025695 2-Phenylpentan-1-amine CAS No. 104177-99-3

2-Phenylpentan-1-amine

Cat. No. B025695
M. Wt: 163.26 g/mol
InChI Key: SQMNYSQPHYHTSO-UHFFFAOYSA-N
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Description

2-Phenylpentan-1-amine is a compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . It is also known as 1-benzylbutylamine .


Molecular Structure Analysis

The molecular structure of 2-Phenylpentan-1-amine can be analyzed using various spectroscopic techniques . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenylpentan-1-amine include its molecular weight (163.26 g/mol), its IUPAC name (1-benzylbutylamine), and its InChI Code (1S/C11H17N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3) and key (VXGQDFOHLMAZIV-UHFFFAOYSA-N) . It is a liquid at room temperature .

Scientific Research Applications

  • Dopamine Release Enhancement : One study found that linalool and conductor compounds of phenylpentane in Mycoleptodonoides aitchisonii mushroom mycelium enhance the release of dopamine from rat brain striatum slices. This suggests potential effects on neurotransmitters and brain function (Okuyama et al., 2004).

  • Analgesic Properties : Another research synthesized 2-hydroxy-1-(1-phenyltetralyl)piperidine, a derivative of Phencyclidine, and studied it as a potent analgesic, indicating its potential in treating acute and phasic pain (Ahmadi & Mahmoudi, 2005).

  • Antimicrobial Additives : Aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, related to 2-Phenylpentan-1-amine, show potential as antimicrobial additives in lubricating oils and antiseptics against bacteria and fungi (Dzhafarov et al., 2010).

  • Catalysis in Synthesis : Organophosphorus compounds were used to catalyze the selective synthesis of 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones. The process highlights operational simplicity, atom economy, and mild reaction conditions without transition metals (Zhang et al., 2010).

  • Synthesis of Pharmaceutically Relevant Building Blocks : A method was presented for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, simplifying the synthesis of valuable pharmaceutical building blocks (Hughes et al., 2019).

Safety And Hazards

The safety data sheet for 2-Phenylpentan-1-amine indicates that it is a dangerous substance. The hazard statements include “Harmful if swallowed” and "Causes serious eye irritation" .

properties

IUPAC Name

2-phenylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMNYSQPHYHTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312396
Record name β-Propylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpentan-1-amine

CAS RN

104177-99-3
Record name β-Propylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104177-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Propylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FD King - Journal of the Chemical Society, Perkin Transactions 1, 1986 - pubs.rsc.org
Acid treatment of the addition products (13) of an aminopentanal or aminobutanal diethyl acetal and an α,β-unsaturated ketone gave the quinolizidin-2-ones (11), (12), (20), (36), and (37…
Number of citations: 26 pubs.rsc.org

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